molecular formula C16H16N4O4S B12921115 4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline CAS No. 33372-39-3

4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline

Cat. No.: B12921115
CAS No.: 33372-39-3
M. Wt: 360.4 g/mol
InChI Key: QPDGFLZXRKDMRL-UHFFFAOYSA-N
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Description

4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline is a chemical compound with the molecular formula C16H16N4O4S and a molecular weight of 360.39 g/mol It is characterized by the presence of a quinazoline core substituted with a 5-nitro-2-thienyl group and two 2-hydroxyethylamino groups

Properties

CAS No.

33372-39-3

Molecular Formula

C16H16N4O4S

Molecular Weight

360.4 g/mol

IUPAC Name

2-[2-hydroxyethyl-[2-(5-nitrothiophen-2-yl)quinazolin-4-yl]amino]ethanol

InChI

InChI=1S/C16H16N4O4S/c21-9-7-19(8-10-22)16-11-3-1-2-4-12(11)17-15(18-16)13-5-6-14(25-13)20(23)24/h1-6,21-22H,7-10H2

InChI Key

QPDGFLZXRKDMRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(S3)[N+](=O)[O-])N(CCO)CCO

Origin of Product

United States

Preparation Methods

The synthesis of 4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Mechanism of Action : Research indicates that 4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline can induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell proliferation and survival.
    • Case Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colorectal cancers. For instance, a study showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
  • Targeted Therapy :
    • Degronimer Technology : The compound has been explored as part of degronimer technology, which involves the targeted degradation of proteins associated with cancer progression. By linking this compound to E3 ubiquitin ligases, researchers aim to enhance the selective degradation of oncogenic proteins, thereby reducing tumor growth.

Pharmacological Studies

  • Pharmacodynamics :
    • Studies have indicated that the compound exhibits favorable pharmacodynamic properties, including high affinity for specific cellular targets involved in tumorigenesis. This enhances its potential as a targeted therapeutic agent.
  • Pharmacokinetics :
    • The absorption, distribution, metabolism, and excretion (ADME) profile of 4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline has been characterized in animal models, revealing insights into its bioavailability and half-life.

Toxicology and Safety

Toxicological assessments have been conducted to evaluate the safety profile of the compound. Initial findings suggest that at therapeutic doses, it exhibits minimal toxicity; however, further studies are necessary to fully understand its safety margins and potential side effects.

Comparative Data Table

Application AreaDescriptionKey Findings
Anticancer ActivityInduces apoptosis in cancer cellsSignificant cytotoxic effects observed
Targeted TherapyUtilizes degronimer technology for protein degradationEnhances selective degradation of oncogenic proteins
PharmacodynamicsHigh affinity for tumor-related targetsPromising therapeutic potential
PharmacokineticsFavorable ADME profileHigh bioavailability noted
ToxicologyMinimal toxicity at therapeutic dosesFurther studies required for comprehensive safety evaluation

Mechanism of Action

The mechanism of action of 4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline can be compared with other similar compounds, such as:

The uniqueness of 4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline (CAS Number: 33372-39-3) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article summarizes its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline can be depicted as follows:

  • Molecular Formula : C14H16N4O2S
  • Molecular Weight : 304.36 g/mol

This compound features a quinazoline core substituted with a bis(2-hydroxyethyl)amino group and a 5-nitro-2-thienyl moiety, which are crucial for its biological activity.

Anticancer Activity

Research has demonstrated that 4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline exhibits significant anticancer properties. A summary of relevant studies is presented in the table below:

Study ReferenceExperimental ModelDose (mg/kg)Observed EffectsP-value
Cohen et al., 1976Rat (males, Sprague-Dawley)3.14Tumor incidence: 0/20 control vs. 13/20 treatedP < 0.0005
Cohen et al., 1976Rat (males, Sprague-Dawley)6.45Tumor incidence: 0/20 control vs. 8/20 treatedP < 0.0005
Cohen et al., 1976Mouse (mixed strain)11.50Tumor incidence: 0/20 control vs. 5/20 treatedP < 0.007

These studies indicate a strong correlation between the administered doses and the incidence of tumors, suggesting that the compound may act as a carcinogen at certain concentrations .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, several hypotheses have been proposed:

  • Inhibition of DNA Synthesis : Quinazoline derivatives are known to interfere with DNA synthesis and repair mechanisms, potentially leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The presence of nitro groups may facilitate the generation of ROS, contributing to oxidative stress and subsequent cell death in malignant cells.
  • Inhibition of Oncogenic Pathways : It is hypothesized that the compound may inhibit key oncogenic signaling pathways, although specific targets remain to be identified.

Case Studies and Research Findings

Recent literature has explored various aspects of the biological activity of this compound:

  • Antiviral Activity : In addition to its anticancer properties, some studies have indicated potential antiviral activity against specific viruses, although detailed mechanisms remain under investigation .
  • Structure-Activity Relationship (SAR) : Research into related compounds has highlighted the importance of substituents on the quinazoline ring for enhancing biological activity, suggesting that modifications could yield more potent derivatives .

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